molecular formula C11H18O4 B13480136 rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid CAS No. 124789-47-5

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid

Cat. No.: B13480136
CAS No.: 124789-47-5
M. Wt: 214.26 g/mol
InChI Key: LIMUNFUOJCCPSR-HTQZYQBOSA-N
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Description

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid: is a compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as strong acids or bases to facilitate the removal of the tert-butoxycarbonyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: May serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid exerts its effects involves the reactivity of its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a free amine or other reactive site. This allows the compound to participate in various chemical reactions, targeting specific molecular pathways depending on the context of its use.

Comparison with Similar Compounds

Comparison: rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group. This combination of functional groups and stereochemistry can influence its reactivity and applications compared to similar compounds.

Properties

CAS No.

124789-47-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1

InChI Key

LIMUNFUOJCCPSR-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1C(=O)O

Origin of Product

United States

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